Cas no 286013-00-1 (Trimethylamine-13C3 Hydrochloride)

Trimethylamine-13C3 Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Trimethylamine-13C3 Hydrochloride
- N,N-di(methyl)methanamine,hydrochloride
- Trimethylamine-13C3
- N,N-Di((113C)methyl)(113C)methanamine;hydrochloride
- 286013-00-1
- Trimethyl-13C3-amine hydrochloride, 99 atom % 13C
- N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1)
- N,N-Di(methyl-13C2)methanamine-13C Hydrochloride
- DTXSID40745685
- Trimethylammonium chloride-13C3
- CS-0640832
- HY-W585905
-
- インチ: InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1,2+1,3+1;
- InChIKey: SZYJELPVAFJOGJ-HCULJTSZSA-N
- ほほえんだ: CN(C)C.Cl
計算された属性
- せいみつぶんしりょう: 98.0602415g/mol
- どういたいしつりょう: 98.0602415g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
Trimethylamine-13C3 Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T795808-500mg |
Trimethylamine-13C3 Hydrochloride |
286013-00-1 | 500mg |
$ 1694.00 | 2023-09-05 | ||
TRC | T795808-250mg |
Trimethylamine-13C3 Hydrochloride |
286013-00-1 | 250mg |
$ 1080.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-474398-10 mg |
Trimethylamine-13C3 Hydrochloride, |
286013-00-1 | 10mg |
¥2,858.00 | 2023-07-10 | ||
TRC | T795808-25mg |
Trimethylamine-13C3 Hydrochloride |
286013-00-1 | 25mg |
$ 224.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-474398-10mg |
Trimethylamine-13C3 Hydrochloride, |
286013-00-1 | 10mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AF63486-25mg |
TriMethylaMine-13C3 Hydrochloride |
286013-00-1 | 25mg |
$338.00 | 2024-04-20 | ||
A2B Chem LLC | AF63486-250mg |
TriMethylaMine-13C3 Hydrochloride |
286013-00-1 | 250mg |
$1170.00 | 2024-04-20 | ||
A2B Chem LLC | AF63486-500mg |
TriMethylaMine-13C3 Hydrochloride |
286013-00-1 | 500mg |
$1766.00 | 2024-04-20 |
Trimethylamine-13C3 Hydrochloride 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Trimethylamine-13C3 Hydrochlorideに関する追加情報
Introduction to Trimethylamine-13C3 Hydrochloride (CAS No. 286013-00-1)
Trimethylamine-13C3 Hydrochloride is a specialized isotope-labeled compound that has garnered significant attention in the field of pharmaceutical research and biochemical analysis. As a derivative of trimethylamine, this compound incorporates carbon-13 isotopes, making it particularly valuable for metabolic studies and drug metabolism research. The addition of the hydrochloride salt form enhances its solubility and stability, facilitating its use in various laboratory applications.
The chemical structure of Trimethylamine-13C3 Hydrochloride consists of a trimethylamine backbone with three carbon-13 atoms substituted at the alpha positions. This isotopic labeling allows researchers to track the metabolic pathways of trimethylamine derivatives non-invasively using nuclear magnetic resonance (NMR) spectroscopy. Such capabilities are crucial for understanding the pharmacokinetics and pharmacodynamics of drugs that are structurally related to trimethylamine.
In recent years, advancements in mass spectrometry techniques have further amplified the utility of labeled compounds like Trimethylamine-13C3 Hydrochloride. These techniques enable high-resolution detection and quantification of metabolites, which is essential for drug development pipelines. For instance, in the study of cardiovascular drugs, researchers have utilized this compound to investigate the conversion pathways of trimethylamine oxide (TMAO), a compound implicated in cardiovascular health.
The pharmaceutical industry has also leveraged Trimethylamine-13C3 Hydrochloride in the synthesis and characterization of novel therapeutic agents. By incorporating carbon-13 isotopes, drug developers can design experiments that provide detailed insights into how a drug interacts with biological systems. This approach has been particularly beneficial in studying enzyme-catalyzed reactions, where the precise tracking of carbon atoms can reveal key mechanistic insights.
Moreover, the hydrochloride salt form of this compound enhances its compatibility with a wide range of analytical methods. This versatility makes it an indispensable tool in both academic research and industrial settings. For example, researchers studying microbial metabolism have found that Trimethylamine-13C3 Hydrochloride can be used to trace the degradation pathways of trimethylamine in certain bacterial species, contributing to our understanding of ecological interactions.
Recent studies have highlighted the role of Trimethylamine-13C3 Hydrochloride in understanding neurological disorders. Trimethylamine derivatives have been linked to various neurological pathways, and isotopic labeling allows for precise mapping of these interactions. By employing this compound, scientists can develop more accurate models of how these derivatives influence neural function, potentially leading to new therapeutic strategies.
The synthesis of Trimethylamine-13C3 Hydrochloride involves advanced chemical processes that ensure high purity and isotopic enrichment. Manufacturers employ state-of-the-art techniques such as catalytic hydrogenation and isotopic exchange reactions to achieve the desired level of carbon-13 incorporation. These processes are critical for maintaining the integrity of the compound during its application in sensitive research environments.
From a regulatory perspective, Trimethylamine-13C3 Hydrochloride (CAS No. 286013-00-1) adheres to stringent quality control measures to ensure consistency across batches. This compliance is essential for reproducible scientific outcomes and regulatory submissions. Laboratories that utilize this compound must adhere to Good Manufacturing Practices (GMP) to guarantee its efficacy in experimental protocols.
The future prospects for Trimethylamine-13C3 Hydrochloride are promising, with ongoing research exploring its potential applications in personalized medicine. By integrating isotopic labeling into diagnostic tools, clinicians may be able to monitor patient-specific metabolic responses more effectively. This could lead to more tailored treatment plans based on individual metabolic profiles.
In conclusion, Trimethylamine-13C3 Hydrochloride represents a cornerstone in modern biochemical and pharmaceutical research. Its unique isotopic properties and versatile applications make it an invaluable tool for scientists studying metabolic pathways, drug interactions, and biological processes at a molecular level. As research methodologies continue to evolve, the significance of compounds like this is expected to grow even further.
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